4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C32H34N2O5 This compound is notable for its unique structure, which includes a benzyloxy group, a morpholinyl group, and a pyrrolidone ring
Preparation Methods
The synthesis of 4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: This step involves the reaction of a benzyl alcohol derivative with a suitable reagent to form the benzyloxy group.
Introduction of the Morpholinyl Group: This step involves the reaction of a suitable precursor with morpholine to introduce the morpholinyl group.
Formation of the Pyrrolidone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidone ring.
Chemical Reactions Analysis
4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-[4-(Benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but differs in the position of the methyl group.
4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy group but has a different overall structure.
Properties
Molecular Formula |
C32H34N2O5 |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C32H34N2O5/c1-23-21-26(13-14-27(23)39-22-24-9-4-2-5-10-24)30(35)28-29(25-11-6-3-7-12-25)34(32(37)31(28)36)16-8-15-33-17-19-38-20-18-33/h2-7,9-14,21,29,35H,8,15-20,22H2,1H3/b30-28+ |
InChI Key |
DYYFVZVIVUHXBE-SJCQXOIGSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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